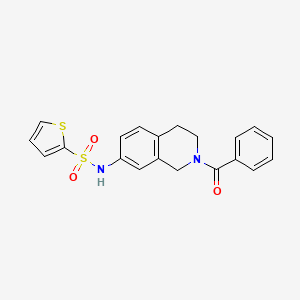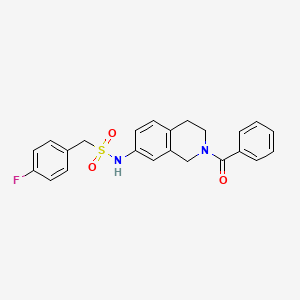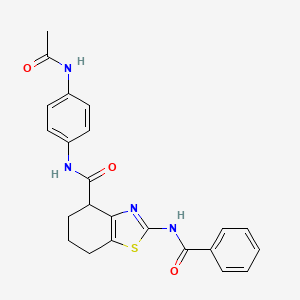![molecular formula C18H24N4O B6501606 N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide CAS No. 1421444-46-3](/img/structure/B6501606.png)
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide (NPMPC) is a synthetic compound that has been studied for its potential therapeutic applications in various scientific fields. NPMPC is a structural analog of the natural compound piperidine and is composed of a phenyl group, a pyrazole group, and a piperidine ring. The compound has been studied for its potential therapeutic applications in various scientific fields, such as neuroscience, cancer, and inflammation.
科学研究应用
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific fields. In neuroscience, it has been studied for its potential to treat neurological disorders, such as anxiety and depression. In cancer, it has been studied for its potential to inhibit tumor growth and metastasis. In inflammation, it has been studied for its potential to reduce inflammation and improve wound healing. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been studied for its potential to enhance cognitive performance, as well as its potential to treat metabolic disorders, such as obesity and diabetes.
作用机制
The mechanism of action of N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is not fully understood. However, it has been suggested that the compound may act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been suggested to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior and improve cognitive performance. Additionally, N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been shown to reduce inflammation and improve wound healing. Furthermore, the compound has been shown to inhibit tumor growth and metastasis in animal models.
实验室实验的优点和局限性
The main advantages of using N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide in laboratory experiments are its availability, low cost, and its ability to target multiple pathways. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide in laboratory experiments, such as its relatively low potency and its potential to cause side effects in some animals.
未来方向
Future research on N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide should focus on further understanding its mechanism of action and its potential therapeutic applications. Additionally, further research should focus on optimizing the compound’s potency and its safety profile. Additionally, further research should focus on investigating the compound’s potential to treat other diseases, such as neurological disorders and metabolic disorders. Finally, further research should focus on developing novel methods of synthesis and delivery of the compound.
合成方法
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide can be synthesized in two steps. The first step involves the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with piperidine-1-carboxylic acid to yield N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide. The compound can also be synthesized by the condensation of 1-phenylethylamine with 3-methyl-1H-pyrazole-4-carboxylic acid chloride, followed by the addition of piperidine-1-carboxylic acid.
属性
IUPAC Name |
N-(2-phenylethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(19-11-7-16-5-2-1-3-6-16)21-13-8-17(9-14-21)15-22-12-4-10-20-22/h1-6,10,12,17H,7-9,11,13-15H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADCTPJVJXETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6501527.png)

![6-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6501545.png)

![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6501575.png)
![4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B6501589.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501598.png)
![1-(ethanesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B6501602.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6501605.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine](/img/structure/B6501619.png)